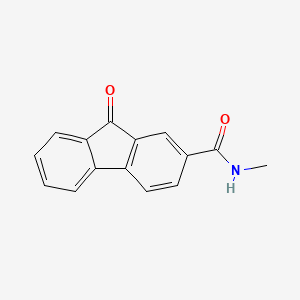

N-methyl-9-oxofluorene-2-carboxamide

Description

Properties

IUPAC Name |

N-methyl-9-oxofluorene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-16-15(18)9-6-7-11-10-4-2-3-5-12(10)14(17)13(11)8-9/h2-8H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHSUVGRFDIIDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-9-oxofluorene-2-carboxamide typically involves the following steps:

Starting Material: The synthesis begins with fluorene, which is commercially available.

Oxidation: Fluorene is oxidized to 9-fluorenone using an oxidizing agent such as potassium permanganate or chromium trioxide.

Carboxylation: The 9-fluorenone is then subjected to carboxylation at the 2-position using a carboxylating agent like carbon dioxide in the presence of a base.

Amidation: The resulting 9-oxofluorene-2-carboxylic acid is converted to the corresponding carboxamide by reacting it with methylamine under suitable conditions, such as in the presence of a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-methyl-9-oxofluorene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-methyl-9-oxofluorene-2-carboxylic acid.

Reduction: Reduction of the carbonyl group can yield N-methyl-9-hydroxyfluorene-2-carboxamide.

Substitution: Electrophilic substitution reactions can occur at the fluorene core, particularly at the 2-position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nitrating agents.

Major Products:

Oxidation: N-methyl-9-oxofluorene-2-carboxylic acid.

Reduction: N-methyl-9-hydroxyfluorene-2-carboxamide.

Substitution: Various substituted fluorene derivatives depending on the reagent used.

Scientific Research Applications

N-methyl-9-oxofluorene-2-carboxamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to bioactive fluorene derivatives.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-methyl-9-oxofluorene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell proliferation pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical properties of N-methyl-9-oxofluorene-2-carboxamide and its analogs:

Key Observations:

- Substituent Position : Anti-HSV-2 activity was observed in the 4-carboxamide analog (), suggesting positional sensitivity in biological systems. The 2-position (target compound) may favor interactions with hydrophobic binding pockets.

- Solubility: Polar groups (e.g., dimethylaminoethyl in ) improve aqueous solubility, whereas aromatic or bulky groups (e.g., methoxyphenyl in ) enhance lipid membrane permeability .

- Thermal Stability : The 4-carboxamide analog () exhibits a moderate melting point (103–105°C), indicative of crystalline stability, though data for other analogs are lacking.

Antiviral and Immunomodulatory Effects

- N-[2-(Dimethylamino)ethyl]-9-oxo-4-carboxamide (): Demonstrated anti-HSV-2 activity and immunomodulatory effects, likely due to its polar side chain facilitating interactions with viral glycoproteins or immune receptors .

- N-(9-Oxofluoren-2-yl)-1,3-benzodioxole-5-carboxamide (): The benzodioxole group may enhance binding to enzymes like cyclooxygenase (COX) or cytochrome P450, though specific activity data are unavailable.

Q & A

Q. What are the optimal synthetic routes for N-methyl-9-oxofluorene-2-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : Synthesis typically involves coupling 9-oxofluorene-2-carboxylic acid with methylamine using carbodiimide-based coupling agents (e.g., DCC or EDCI) and catalytic DMAP in aprotic solvents like dichloromethane. Key parameters include:

- Temperature : Room temperature (20–25°C) minimizes side reactions.

- Solvent : Dichloromethane or DMF ensures solubility of both reactants.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product .

Yield optimization requires monitoring reaction progress via TLC and ensuring stoichiometric excess of methylamine (1.2–1.5 equivalents).

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- 1H-NMR : Aromatic protons in the fluorene ring appear as multiplets (δ 7.30–8.20 ppm), while the methylamide group shows a singlet at δ 2.85–3.10 ppm. The absence of carboxylic acid protons (δ ~12 ppm) confirms successful amidation .

- GC-MS : Molecular ion peak at m/z corresponding to the molecular weight (e.g., ~265 g/mol) and fragmentation patterns (e.g., loss of CO or CH3NH2) validate the structure .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases assess purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound, and what parameters should be prioritized?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes). Prioritize binding affinity (ΔG ≤ −7 kcal/mol) and hydrogen bonding with active-site residues.

- ADMET Prediction : Tools like SwissADME evaluate logP (optimal range: 2–3), topological polar surface area (<140 Ų for blood-brain barrier penetration), and CYP450 inhibition profiles .

- Validation : Compare computational results with experimental IC50 values from enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic data for fluorene-based carboxamides?

- Methodological Answer :

- Refinement Software : SHELXL (via Olex2 interface) refines disordered solvent molecules or torsional ambiguities. Use the SQUEEZE algorithm for poorly resolved electron density .

- Twinned Data : For cases of pseudo-merohedral twinning, employ the Hooft parameter (|Y| ≤ 0.05) and refine using a twin matrix .

- Validation Tools : CheckR and PLATON verify geometric outliers (e.g., bond angles deviating >5° from ideal values) .

Q. How do structural modifications at the 2-carboxamide position alter the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer :

- Substituent Effects : The methyl group on the amide nitrogen deactivates the fluorene ring, directing electrophiles (e.g., NO2+) to the less hindered 4-position. Monitor regioselectivity via LC-MS after nitration (HNO3/H2SO4, 0°C) .

- Kinetic Studies : Compare reaction rates with unsubstituted 9-oxofluorene carboxamides using UV-Vis spectroscopy (λmax shifts indicate intermediate formation) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity across similar fluorene carboxamides?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC50 normalization).

- Structural Confounders : Compare logD values (via shake-flask method) to account for solubility differences. For example, a 0.5-unit logD increase can reduce apparent IC50 by 10-fold due to membrane permeability .

- Meta-Analysis : Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity trends .

Research Design Considerations

Q. What in vitro models are most suitable for evaluating the immunomodulatory potential of this compound?

- Methodological Answer :

- Immune Cell Lines : Use THP-1 monocytes (differentiated with PMA) to assess cytokine modulation (e.g., IL-6, TNF-α via ELISA). Include LPS stimulation to mimic inflammatory conditions.

- Dose-Response : Test 1–100 μM concentrations, with cyclosporine A as a positive control. Monitor cytotoxicity via MTT assay (≤20% cell death at effective doses) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.